molecular formula C8H8ClNO B170254 2-Amino-5-chloro-3-methylbenzaldehyde CAS No. 151446-29-6

2-Amino-5-chloro-3-methylbenzaldehyde

Cat. No. B170254
M. Wt: 169.61 g/mol
InChI Key: AHJCJCBRHZCQQG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used as a research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-chloro-3-methylbenzaldehyde consists of a benzene ring substituted with an amino group, a chloro group, and a methyl group . The InChI code for this compound is 1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-chloro-3-methylbenzaldehyde include a molecular weight of 169.61 . Additional properties such as boiling point or melting point are not provided in the search results.

Scientific Research Applications

Synthesis of AnthranilicDiamides Insecticide

  • Application Summary : 2-Amino-5-chloro-3-methylbenzaldehyde is used in the synthesis of anthranilicdiamides insecticides, specifically Cholrantraniliprole and Cyantraniliprole . These insecticides are broad-spectrum and have the advantages of being efficient, low toxicity, and environment-friendly .
  • Methods of Application : The synthesis involves using 2,3-Dichloropyridine and 2-amino-3-methylbenzoic acid as raw materials. The synthesis of Cholrantraniliprole and Cyantraniliprole is achieved respectively by a nine-step and ten-step reaction . New synthetic methods such as one-pot synthesis have been introduced to enhance the overall yield .
  • Results or Outcomes : The total yield of Cholrantraniliprole increased by 30% compared to previous methods, reaching about 50%. The total yield of Cyantraniliprole increased by 25%, reaching about 44% .

Material Science and Engineering

  • Application Summary : Although not directly mentioned, it’s possible that 2-Amino-5-chloro-3-methylbenzaldehyde could be used in the synthesis of organic single crystals for nonlinear optical (NLO) and optical limiting applications .

Synthesis of Schiff Base Metal Complexes

  • Application Summary : 2-Amino-5-chloro-3-methylbenzaldehyde can be used to synthesize Schiff base metal complexes . Schiff bases are stable imines containing a C=N bond, where N is bonded to an alkyl or aryl group . They are prepared by the condensation of aliphatic or aromatic primary amines with carbonyl compounds .
  • Methods of Application : The synthesis involves the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids . The Schiff base compounds are formed easily from this reaction .
  • Results or Outcomes : Schiff base metal complexes have a wide variety of biological activities against some microorganisms and certain types of tumors . They also have many clinical, biochemical, and pharmacological properties .

Synthesis of Organic Single Crystals

  • Application Summary : Although not directly mentioned, it’s possible that 2-Amino-5-chloro-3-methylbenzaldehyde could be used in the synthesis of organic single crystals for nonlinear optical (NLO) and optical limiting applications .

Catalysts, Dyes, Pigments, Polymer Stabilizers

  • Application Summary : Schiff base compounds, which can be synthesized using 2-Amino-5-chloro-3-methylbenzaldehyde, are also used as catalysts, dyes, pigments, polymer stabilizers .
  • Methods of Application : The synthesis involves the reaction of the carbonyl group of the aldehydes or ketones with primary amines, often catalyzed by acids . The Schiff base compounds are formed easily from this reaction .
  • Results or Outcomes : The Schiff base complexes with multidentate ligands are able to chelate almost all metal ions .

properties

IUPAC Name

2-amino-5-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJCJCBRHZCQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-methylbenzaldehyde

Synthesis routes and methods

Procedure details

The (2-amino-5-chloro-3-methylphenyl)methanol (10.8 g, 63.1 mmol) was dissolved in tetrahydrofuran (20 mL). Dichloromethane (50 mL) was added along with activated carbon (16.3 g). Activated manganese dioxide (16.8 g, 189 mmol) was added and the solution stirred at 40° C. for 16 h. The solution was cooled to room temperature and vacuum filtered through a celite. The solvent was removed at reduced pressure and the 2-amino-5-chloro-3-methylbenzaldehyde (7.90 g, 46.0 mmol) obtained by recrystallization from diethyl ether/hexanes (1:10, 100 mL). HRMS m/z 169.0280; calcd 169.0294.
[Compound]
Name
diethyl ether hexanes
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-3-methylbenzaldehyde
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Citations

For This Compound
2
Citations
QX Liu, BL Wang, MZ Mao, LX Xiong… - Phosphorus, Sulfur, and …, 2018 - Taylor & Francis
… Following the literature method, [Citation17] the intermediate 2-amino-5-chloro-3-methylbenzaldehyde 4 (Scheme 2) was synthesized from LiAlH 4 -reduction of 2-amino-5-chloro-3-…
Number of citations: 3 www.tandfonline.com
Q Feng, G Yu, L Xiong, M Wang… - Chinese Journal of …, 2011 - Wiley Online Library
… (7) This compound was prepared following the same procedure described for compound 5 using 2-amino-5chloro-3-methylbenzaldehyde (3) instead of compound 2. Yellow solid, yield …
Number of citations: 12 onlinelibrary.wiley.com

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